6-Chloro-3-methyluracil

Catalog No.
S774230
CAS No.
4318-56-3
M.F
C5H5ClN2O2
M. Wt
160.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3-methyluracil

CAS Number

4318-56-3

Product Name

6-Chloro-3-methyluracil

IUPAC Name

6-chloro-3-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10)

InChI Key

SGLXGFAZAARYJY-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(NC1=O)Cl

Synonyms

3-Methyl-6-chlorouracil; 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione; 6-Chloro-3-methylpyrimidine-2,4-dione; 6-Chloro-3-methyluracil; 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione;

Canonical SMILES

CN1C(=O)C=C(NC1=O)Cl

Potential Anticancer Properties:

6-Chloro-3-methyluracil (6-Cl-3-MeU) has shown potential as an anticancer agent in various studies. Research suggests it may inhibit the growth and proliferation of certain cancer cell lines through various mechanisms, including:

  • Interfering with DNA synthesis: 6-Cl-3-MeU can incorporate into DNA, leading to misincorporation of nucleotides and ultimately DNA replication arrest, hindering cancer cell growth.
  • Inducing cell death: 6-Cl-3-MeU may trigger apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways [].

However, further research is needed to fully understand the efficacy and safety of 6-Cl-3-MeU as a potential cancer treatment [].

Potential Antiviral Properties:

Studies have also explored the potential of 6-Cl-3-MeU as an antiviral agent. Research suggests it may be effective against certain viruses, including:

  • Herpes simplex virus (HSV): 6-Cl-3-MeU may inhibit the replication of HSV by interfering with its viral DNA polymerase [].
  • Hepatitis B virus (HBV): Studies indicate that 6-Cl-3-MeU may suppress the replication of HBV by targeting specific viral enzymes involved in its life cycle [].

However, similar to its potential in cancer treatment, further research and clinical trials are needed to confirm the effectiveness and safety of 6-Cl-3-MeU as an antiviral therapy [].

Other Potential Applications:

Beyond its potential in cancer and antiviral therapy, 6-Chloro-3-methyluracil is also being investigated for its potential applications in:

  • Antibacterial research: Studies are exploring the possibility of using 6-Cl-3-MeU to develop novel antibacterial agents.
  • Enzyme inhibition: Research suggests that 6-Cl-3-MeU may act as an inhibitor for certain enzymes, potentially leading to the development of new drugs targeting specific biological processes [].

6-Chloro-3-methyluracil is a pyrimidine derivative with the molecular formula C5H5ClN2O2C_5H_5ClN_2O_2. It features a chlorine atom at the 6-position and a methyl group at the 3-position of the uracil structure. This compound is characterized by its white to off-white crystalline appearance and is soluble in various organic solvents. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Currently, there is no scientific research readily available detailing a specific mechanism of action for 6-chloro-3-methyluracil in biological systems. Its close relation to uracil suggests a potential role in similar processes, but further studies are needed to confirm this.

The ability of 6-chloro-3-methyluracil to form complexes with metal ions like copper raises possibilities for its involvement in metal-binding processes. However, the specific mechanism and its biological significance remain unclear and require further investigation [].

, including:

  • Halogenation: The introduction of halogen atoms can modify its reactivity and biological properties.
  • Alkylation: The methyl group can participate in further alkylation reactions, leading to derivatives with altered pharmacological profiles.
  • Coordination Chemistry: It has been utilized to form coordination complexes, such as copper(II) complexes, which exhibit unique structural and biofunctional properties .

Research indicates that 6-chloro-3-methyluracil possesses notable biological activities. It has been shown to exhibit:

  • Antibacterial Properties: The copper(II) complex derived from 6-chloro-3-methyluracil demonstrates significant antibacterial activity against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) .
  • Antioxidant Activity: Studies have indicated that the compound may also possess antioxidant properties, contributing to its potential therapeutic applications .

The synthesis of 6-chloro-3-methyluracil typically involves several steps:

  • Formation of Intermediate: Methylurea is reacted with malonic acid or its esters under alkaline conditions to form an intermediate compound, often 1-methyl barbituric acid .
  • Chlorination: The intermediate is then chlorinated using phosphorus oxychloride, resulting in the formation of 6-chloro-3-methyluracil .
  • Purification: The crude product undergoes purification processes such as recrystallization or decolorization using activated carbon to yield pure 6-chloro-3-methyluracil .

6-Chloro-3-methyluracil has several applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antiviral and antibacterial agents.
  • Coordination Chemistry: As a ligand, it forms complexes with metals, which can be utilized in catalysis and material science .
  • Research: It serves as a building block for synthesizing other biologically active compounds.

Studies on the interactions of 6-chloro-3-methyluracil have revealed its ability to form stable complexes with transition metals. For instance, when coupled with copper(II), it forms a complex that exhibits distinct structural features and significant bioactivity. This interaction enhances the compound's potential for therapeutic applications, particularly in antimicrobial treatments .

Several compounds share structural similarities with 6-chloro-3-methyluracil. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
UracilBase structure without chlorine or methylNaturally occurring nucleobase
5-MethyluracilMethyl group at the 5-positionCommonly found in RNA
1-Methylbarbituric AcidSimilar backbone but different substitutionsUsed in sedative medications
2-ChlorouracilChlorine at the 2-positionAnticancer agent used in chemotherapy

6-Chloro-3-methyluracil stands out due to its unique combination of chlorine and methyl substitutions, which influence its biological activity and potential applications in medicinal chemistry.

The cyclocondensation of dimethyl malonate with N-methylurea represents a cornerstone of 6-chloro-3-methyluracil synthesis. This reaction proceeds under alkaline conditions, typically employing sodium methoxide as a base in methanol or ethanol. Key parameters include:

ParameterOptimal Range/ValueImpact on Reaction Efficiency
Molar ratio (malonate:urea)1.0–1.3:1.0–1.2Ensures stoichiometric balance and minimizes side products
Reaction temperature60–120°CHigher temperatures accelerate cyclization but risk decomposition
SolventMethanol, ethanol, or methanol-toluene mixturesPolar protic solvents enhance nucleophilic attack and stabilize intermediates

The reaction mechanism involves deprotonation of N-methylurea by sodium methoxide, forming a nucleophilic intermediate that attacks the malonate carbonyl. Subsequent cyclization yields 1-methylbarbituric acid derivatives, which are then chlorinated. Reflux durations of 6–10 hours achieve >90% conversion, with yields reaching 92–93% after pH adjustment and filtration.

Alkaline Cyclization Mechanisms Mediated by Sodium Methoxide

Sodium methoxide catalyzes the cyclization step by deprotonating both reactants, facilitating nucleophilic attack. Its role extends to:

  • Stabilization of intermediates: The methoxide ion stabilizes the enolate form of dimethyl malonate, enhancing reactivity.
  • pH control: Maintains alkalinity (pH >10) to prevent premature protonation of intermediates.
  • Solvent compatibility: Dissolves reactants effectively in methanol or ethanol, ensuring homogeneous reaction mixtures.

Critical optimizations include:

  • Catalyst loading: 25–30% of the total reactant weight.
  • Post-reaction workup: Acetic acid neutralization to pH 5–8 precipitates the intermediate, isolating it via vacuum filtration.

Temperature-Controlled Phosphorus Oxychloride Halogenation Protocols

Halogenation at the 6-position is achieved using phosphorus oxychloride (POCl₃) in acetonitrile. Key parameters include:

StepConditionsPurpose
POCl₃ addition5–10°C, dropwisePrevents thermal decomposition
Reaction time2–4 hoursAchieves >85% chlorination yield
SolventAcetonitrile + 2.5% waterEnhances POCl₃ solubility and reactivity

The mechanism involves POCl₃ activating the carbonyl group, enabling electrophilic substitution. Temperature control is critical, as higher temperatures (>15°C) lead to side reactions such as over-chlorination or ring degradation. Yields of 86–88% are reported for this step, with purity >99% after recrystallization.

Recrystallization Techniques for Yield Maximization and Purity Enhancement

Recrystallization from methanol-water mixtures is pivotal for isolating high-purity 6-chloro-3-methyluracil.

ParameterOptimal ValueImpact on Crystallization
Solvent ratio8:2 methanol:waterBalances solubility and precipitation
Cooling rate10–20°C/hMinimizes impurity inclusion
FiltrationVacuum filtrationRemoves residual POCl₃ byproducts

This method reduces residual impurities (e.g., unreacted urea, POCl₃) and improves crystal morphology. Purity levels exceeding 99% are routinely achieved, as confirmed by HPLC and NMR analyses.

Solvent Selection Criteria in Multi-Step Synthesis Pathways

Solvent choice critically influences reaction efficiency and byproduct formation:

Reaction StepSolvent SystemRationale
CyclocondensationMethanolHigh polarity stabilizes intermediates
HalogenationAcetonitrile + waterDissolves POCl₃ and prevents decomposition
RecrystallizationMethanol-waterLowers solubility for pure crystal formation

Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic substitution rates, while protic solvents (methanol) facilitate nucleophilic reactions. Solvent recycling strategies, such as distillation of excess POCl₃, improve cost efficiency.

Role in Dipeptidyl Peptidase-IV (DPP-4) Inhibitor Production

6-Chloro-3-methyluracil acts as a foundational building block for DPP-4 inhibitors, which are pivotal in managing type 2 diabetes by prolonging incretin hormone activity. The compound’s chlorine atom undergoes nucleophilic displacement with 4-aminopiperidine derivatives to form substituted uracil-piperidine hybrids, a structural motif critical for DPP-4 binding [2] [3]. For example, in the synthesis of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives (e.g., compounds 9a–9l), 6-chloro-3-methyluracil reacts with quinazoline intermediates under basic conditions, achieving yields of 89–95% after recrystallization [2].

Molecular docking studies reveal that these derivatives interact with the DPP-4 catalytic triad (Ser630, Asp708, His740) through hydrogen bonding and hydrophobic interactions. The uracil moiety forms hydrogen bonds with Arg125 and Ser630, while substituted benzyl groups occupy the S1 pocket lined by Tyr662 and Trp659 [2]. Optimized derivatives, such as 9j (4-bromo benzyl), exhibit docking scores of −10.7 kcal/mol, correlating with potent inhibitory activity [2].

Mechanistic Pathways for Alogliptin Benzoate Precursor Formation

In the synthesis of alogliptin benzoate, a commercial DPP-4 inhibitor, 6-chloro-3-methyluracil undergoes condensation with 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (10) to form the pyrimidine-2,4-dione core [3]. A Hofmann rearrangement using iodobenzene diacetate (PIDA) converts the nitrile group of 10 into a primary amine, introducing the chiral (R)-3-aminopiperidine moiety essential for enantioselectivity [3].

Key reaction parameters include:

  • Solvent System: Isopropanol and dichloromethane enhance solubility during recrystallization.
  • Catalyst: Ruthenium complexes (e.g., Ru(CF3CO2)2{(S)-phanephos}) achieve enantiomeric excess (ee) >99% in asymmetric hydrogenation steps [3].
  • Scale-Up: A 50.0 kg batch of 10 yields 25.5 kg of (R)-nipecotamide p-toluenesulfonate with 68% efficiency [3].

Table 1: Optimization of Alogliptin Intermediate Synthesis

ParameterConditionYield (%)Purity (%)
SolventIsopropanol/Dichloromethane9299.7
Catalyst Loading0.001 equiv Ru(CF3CO2)2{(S)-binap}7699.5
Reaction Time24 h8999.3

Optimization of Chlorination Efficiency for Helicobacter pylori Targets

Chlorination efficiency at the C6 position of 3-methyluracil directly impacts the synthesis of antimicrobial agents targeting Helicobacter pylori. The patent-pending method employs phosphoryl trichloride (PCl3) in acetonitrile under reflux, achieving 98% conversion to 6-chloro-3-methyluracil [1]. Critical factors include:

  • Temperature Control: Maintaining 80–85°C prevents byproduct formation.
  • Solvent Choice: Acetonitrile outperforms toluene or THF due to superior PCl3 solubility.
  • Workup Protocol: Suction filtration and washing with ice-water remove residual phosphoryl chloride, yielding a crude product with 95% purity [1].

Comparative studies show that substituting PCl3 with thionyl chloride reduces yields to 72%, while oxalyl chloride necessitates longer reaction times (12 h vs. 2 h) [1].

Table 2: Chlorination Agents for 6-Chloro-3-Methyluracil Synthesis

AgentYield (%)Reaction Time (h)Purity (%)
PCl398295
SOCl272687
(COCl)2651282

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4318-56-3

Wikipedia

6-Chloro-3-methyluracil

Dates

Modify: 2023-08-15

Explore Compound Types